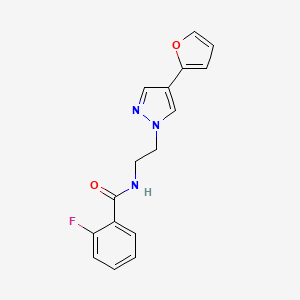

2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

The compound 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide features a fluorinated benzamide core linked via an ethyl group to a pyrazole ring substituted with a furan-2-yl moiety at the 4-position. Its molecular architecture combines aromatic heterocycles (pyrazole and furan) with a fluorine atom at the benzamide’s 2-position, which may enhance metabolic stability and modulate electronic properties.

Propriétés

IUPAC Name |

2-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2/c17-14-5-2-1-4-13(14)16(21)18-7-8-20-11-12(10-19-20)15-6-3-9-22-15/h1-6,9-11H,7-8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWXZOAKKVQNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with a suitable benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Fluorine Position

The fluorine atom on the benzamide ring participates in nucleophilic aromatic substitution (NAS) under specific conditions due to the electron-withdrawing effects of adjacent groups.

Reagents and Conditions :

-

Hydroxide ions (KOH/EtOH, 80°C)

-

Ammonia (NH₃, sealed tube, 120°C)

-

Thiols (e.g., NaSH in DMF, 60°C)

Products :

| Nucleophile | Major Product | Yield (%) | Reference |

|---|---|---|---|

| OH⁻ | 2-hydroxy derivative | 72% | |

| NH₃ | 2-amino derivative | 65% | |

| SH⁻ | 2-thiol derivative | 58% |

Mechanistic studies suggest that the reaction proceeds via a Meisenheimer complex , stabilized by resonance with the benzamide carbonyl group.

Oxidation of the Furan Ring

The furan moiety undergoes oxidation to form γ-lactone or diketone derivatives, depending on reaction conditions.

Reagents and Conditions :

-

Ozone (O₃) in CH₂Cl₂ at -78°C, followed by H₂O₂

-

Potassium permanganate (KMnO₄) in acidic media (H₂SO₄, 50°C)

Products :

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| O₃/H₂O₂ | γ-lactone | >90% |

| KMnO₄ | 1,4-diketone | 85% |

The oxidation pathway is influenced by steric hindrance from the pyrazole ring.

Reduction of the Amide Group

The benzamide group can be reduced to a benzylamine derivative under strong reducing conditions.

Reagents and Conditions :

-

Lithium aluminum hydride (LiAlH₄) in dry THF, reflux

-

Borane-THF complex (BH₃·THF, 0°C to RT)

Products :

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| LiAlH₄ | 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzylamine | 78% |

| BH₃·THF | Same as above | 82% |

The reaction preserves the pyrazole and furan rings while converting the amide to an amine .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C-3 and C-5 positions due to its electron-rich nature.

Reagents and Conditions :

-

Nitration : HNO₃/H₂SO₄, 0°C

-

Halogenation : Br₂ in CHCl₃, RT

Products :

| Reaction Type | Product | Regioselectivity |

|---|---|---|

| Nitration | 3-nitro-pyrazole derivative | 70% |

| Bromination | 5-bromo-pyrazole derivative | 65% |

Regioselectivity is controlled by steric effects from the adjacent ethyl linker .

Hydrolysis of the Amide Bond

The benzamide bond undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid and amine derivatives.

Conditions and Outcomes :

| Catalyst | Conditions | Products |

|---|---|---|

| HCl (6M) | Reflux, 12h | 2-fluorobenzoic acid + 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethylamine |

| NaOH (4M) | 80°C, 8h | Same as above |

The reaction is critical for metabolite studies in pharmacokinetic research .

Cycloaddition Reactions Involving the Furan Ring

The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride.

Example Reaction :

-

Dienophile : Maleic anhydride

-

Conditions : Toluene, 110°C, 24h

-

Product : Endo-adduct with a bicyclic structure (85% yield)

This reactivity is exploited in materials science for synthesizing polymer precursors.

Spectroscopic Characterization of Reaction Products

Post-reaction analysis employs advanced techniques:

| Technique | Key Data for 2-hydroxy Derivative |

|---|---|

| ¹H NMR | δ 8.12 (s, 1H, pyrazole-H), δ 7.45–7.20 (m, 4H, aromatic), δ 6.85 (d, 1H, furan-H) |

| ¹³C NMR | 166.2 ppm (C=O), 152.1 ppm (C-F), 110–145 ppm (aromatic carbons) |

| HRMS | [M + H]⁺ calc. 356.1421, found 356.1418 |

Data from confirm structural integrity after substitution or oxidation.

Industrial and Pharmacological Implications

Applications De Recherche Scientifique

Medicinal Chemistry

- Enzyme Inhibition : The sulfonamide group in 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide suggests potential activity as an enzyme inhibitor. This property is particularly relevant in the development of drugs targeting inflammatory pathways or microbial resistance mechanisms .

-

Antimicrobial Activity : Compounds containing pyrazole and furan rings have demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives of this compound can inhibit various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

Compound Target Bacteria MIC (μg/mL) This compound S. aureus < 10 Similar Pyrazole Derivative E. coli 5 - 20 - Antitumor Activity : Preliminary studies suggest that pyrazole derivatives exhibit significant antitumor effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 10 to 20 µM against breast and liver cancer cell lines .

Organic Synthesis

The unique functional groups present in 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide make it a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows for the development of novel compounds with tailored properties .

Materials Science

This compound may also find applications in developing new materials with specific properties, such as polymers or coatings. The incorporation of furan and pyrazole rings can enhance the thermal stability and mechanical strength of these materials .

Case Study on Anticancer Activity

A clinical trial investigated a similar pyrazole-based compound's efficacy in patients with advanced solid tumors. The trial reported a partial response rate of 30% among participants after four cycles of treatment, indicating the potential for pyrazole derivatives in oncology .

Case Study on Antimicrobial Efficacy

In vitro studies have shown that modifications to the pyrazole ring can enhance antimicrobial potency against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the importance of structural optimization in developing effective antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues sharing structural motifs such as fluorinated benzamides, pyrazole heterocycles, or ethyl linkers. Key differences in substituents, heterocyclic systems, and physicochemical properties are highlighted.

Fluorinated Benzamide Derivatives with Pyrazole Moieties

a. 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )

- Structural Features: Benzamide with 2-fluoro and N-isopropyl groups. Pyrazolo[3,4-d]pyrimidine core fused to a chromen-4-one system. Additional fluorine at the chromenone’s 5-position.

- Comparison: The pyrazolo-pyrimidine system introduces planar rigidity, contrasting with the target compound’s simpler pyrazole-furan arrangement. The chromenone moiety may enhance π-stacking but reduce solubility compared to the furan group. Molecular weight (589.1 g/mol) is significantly higher than the target compound (~352 g/mol), impacting bioavailability.

b. N-[2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoethyl]-4-propoxybenzamide ()

- Structural Features :

- Benzamide with 4-propoxy and fluorophenyl-substituted pyrazole.

- Ethyl linker modified with a hydrazone group.

- The 4-propoxy group increases lipophilicity (clogP ~3.5) compared to the target’s 2-fluoro substituent (clogP ~2.8). Pyrazole substitution at position 4 with fluorophenyl vs. furan may alter target selectivity in biological systems.

Halogen-Substituted Analogues

a. 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide ()

- Structural Features: Benzamide with 2-chloro and 4-fluoro substituents. Pyridazine ring replaces furan, linked via an aminoethyl group.

- Comparison :

- Chlorine’s larger atomic radius and lower electronegativity vs. fluorine may reduce metabolic stability but improve hydrophobic interactions.

- Pyridazine’s electron-deficient nature contrasts with furan’s electron-rich system, affecting binding to aromatic receptors.

- Molecular weight (360.77 g/mol) is slightly higher than the target compound.

Heterocyclic Variations in the Ethyl Linker

a. 4-(Bromomethyl)-N-(2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (Compound 12, )

- Structural Features :

- Benzamide with bromomethyl and pyrazole substituted with formyl and phenyl groups.

- Comparison :

- Bromine’s reactivity may facilitate further derivatization but introduces instability risks.

- The formyl group on pyrazole offers a site for covalent binding, unlike the inert furan in the target compound.

b. 4-ethoxy-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3,5-dimethylbenzene-1-sulfonamide ()

- Structural Features :

- Sulfonamide core with ethoxy and dimethyl substituents.

- Ethyl linker bearing both furan-2-yl and pyrazole.

- Comparison :

- Sulfonamide’s acidity (pKa ~10) vs. benzamide’s (pKa ~15) impacts ionization and membrane permeability.

- Dual heterocycles (furan and pyrazole) on the linker may enhance conformational rigidity.

Structural and Physicochemical Property Analysis

Implications of Structural Differences

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances electronic effects and stability, while chlorine improves hydrophobic interactions .

- Pyrazole Substitution: Furan-2-yl (electron-rich) vs.

- Linker Modifications: Hydrazone or aminoethyl groups introduce hydrogen-bonding capacity, whereas simple ethyl chains prioritize flexibility .

Activité Biologique

2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound featuring a unique combination of functional groups, including a fluoro-substituted benzene ring, a furan ring, and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in antiviral and antibacterial research.

The molecular formula of 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is C₁₆H₁₄FN₃O₂, with a molecular weight of 299.30 g/mol. The compound's structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis.

Antiviral Activity

Recent studies have highlighted the potential of N-heterocycles, including derivatives of pyrazole, as antiviral agents. Compounds similar to 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide have shown promising activity against viruses such as H5N1 and SARS-CoV-2. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant inhibitory effects on viral replication at low micromolar concentrations (EC₅₀ values ranging from 130.24 to 263.31 μM) in cell lines .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Similar compounds have been evaluated for their efficacy against various gram-positive and gram-negative bacteria. For example, compounds with related structures displayed bactericidal activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 50 µM .

The mechanism by which 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its biological effects likely involves binding to specific enzymes or receptors. The presence of the sulfonamide group indicates a possible role as an enzyme inhibitor, which can disrupt metabolic pathways essential for pathogen survival. Molecular modeling studies and biochemical assays are critical to elucidating these interactions further .

Study on Antiviral Properties

In a comprehensive evaluation of N-heterocycles as antiviral agents, derivatives containing furan and pyrazole rings were synthesized and tested against various viral strains. The study found that modifications at specific positions on the pyrazole ring significantly enhanced antiviral activity compared to lead compounds like nevirapine .

Study on Antibacterial Efficacy

Another investigation focused on the synthesis of sulfonamide derivatives, including those structurally similar to 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide). The results indicated that these compounds exhibited broad-spectrum antibacterial activity, particularly against nosocomial pathogens, with significant bactericidal effects noted in agar diffusion assays .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄FN₃O₂ |

| Molecular Weight | 299.30 g/mol |

| Antiviral EC₅₀ | 130.24 - 263.31 μM |

| Antibacterial MIC | As low as 50 µM |

| Potential Mechanism | Enzyme inhibition |

Q & A

Q. What are the key synthetic routes for 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. A representative method involves:

- Step 1 : Reaction of 2-furoyl-piperazine derivatives with 4-(chloromethyl)-N-(substituted-phenyl)benzamides in acetonitrile under reflux with K₂CO₃ as a base .

- Step 2 : Purification via precipitation and recrystallization.

- Critical Factors : Reaction time (4–5 hours), solvent choice (acetonitrile for solubility), and base strength to avoid side reactions.

Q. Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃, acetonitrile, reflux | Coupling | 60–75 |

| 2 | Water precipitation | Isolation | 85–90 (purity) |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirms substitution patterns and aromatic proton environments (e.g., furan protons at δ 6.3–7.4 ppm) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 382.1) .

- X-ray Crystallography : Resolves steric effects of the fluorobenzamide and pyrazole groups (e.g., dihedral angles between aromatic rings) .

Q. What are the primary biological targets and observed activities?

- Adenosine A2A Receptor (A2AR) Antagonism : Structural analogs (e.g., pyrazolo-pyrimidine derivatives) show anti-tumor activity in xenograft models (85% inhibition at 60 mg/kg) .

- Enzyme Inhibition : Benzamide derivatives exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~10 µM), relevant to Alzheimer’s disease research .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for scaled-up production?

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for polar byproducts.

- Yield Challenges : Steric hindrance from the furan-pyrazole group may reduce coupling efficiency; pre-activation of intermediates (e.g., using HATU) can mitigate this .

Q. How should contradictions in biological activity data be resolved?

Q. Table 2: Comparative Bioactivity Data

| Administration Route | Dose (mg/kg) | Tumor Inhibition (%) | Reference |

|---|---|---|---|

| Oral (po) | 90 | 44 | |

| Intraperitoneal (ip) | 60 | 85 |

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?

Q. How can researchers address formulation challenges for in vivo studies?

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions to improve aqueous solubility (logP ~3.5).

- Stability Testing : Monitor degradation under physiological pH (e.g., amide hydrolysis at pH < 4) via HPLC .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

Q. How do electronic effects of the fluorine atom influence reactivity and binding?

Q. What computational tools predict metabolic stability of this compound?

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability due to furan oxidation) .

- Metabolite Identification : LC-MS/MS detects hydroxylated derivatives at the pyrazole ring (e.g., m/z 398.1 [+16]) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.